molecular formula C10H11N3O2 B8618136 ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B8618136
M. Wt: 205.21 g/mol
InChI Key: DVJKNZIXDVKKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-3-4-12-5-7(6)13-9(8)11/h3-5,13H,2,11H2,1H3

InChI Key

DVJKNZIXDVKKAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyano-(3-nitro-pyridin-4-yl)-acetic acid ethyl ester (2.50 g, 10.6 mmol) in 20 mL acetic acid was heated to 80° C. under nitrogen. Zinc powder was added in 500 mg portions over 20 minutes and the reaction mixture was then heated to 95° C. and stirred for 1 hour. Upon cooling, the insoluble material was removed by filtration and washed with acetic acid. The resulting filtrate was concentrated in vacuo and the residue treated with saturated sodium bicarbonate solution to give a light brown solid which was collected by filtration and dried in vacuo to a constant weight to give the title compound (2.02 g, 93%). 1H NMR (DMSO) δ 11.0 (1H, s, br), 8.31 (1H, br), 8.0 (1H, br), 7.41 (1H, d, J=4.7), 7.0 (2H, br s), 4.23 (2H, q, J=7.1), 1.32 (3H, t, J=7.1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93%

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